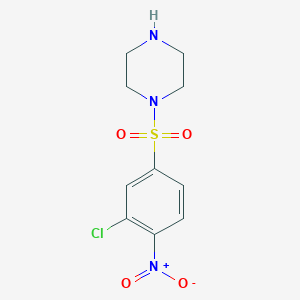
1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 3-chloro-4-nitro-benzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine typically involves the reaction of piperazine with 3-chloro-4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine, THF, room temperature.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products:
Reduction: 1-(3-Chloro-4-aminobenzenesulfonyl)-piperazine.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound’s nitro group may play a crucial role in its activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Chloro-4-nitrobenzenesulfonyl)-piperidine
- 1-(3-Chloro-4-nitrobenzenesulfonyl)-morpholine
- 1-(3-Chloro-4-nitrobenzenesulfonyl)-azepane
Comparison: 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to its analogs. The piperazine ring’s flexibility and ability to form hydrogen bonds make it a valuable scaffold in medicinal chemistry.
Eigenschaften
Molekularformel |
C10H12ClN3O4S |
|---|---|
Molekulargewicht |
305.74 g/mol |
IUPAC-Name |
1-(3-chloro-4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C10H12ClN3O4S/c11-9-7-8(1-2-10(9)14(15)16)19(17,18)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |
InChI-Schlüssel |
OQMOBVXDUNKVFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


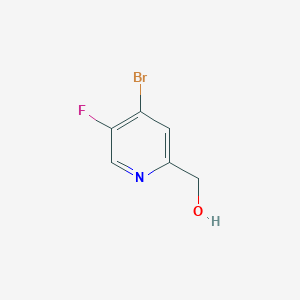

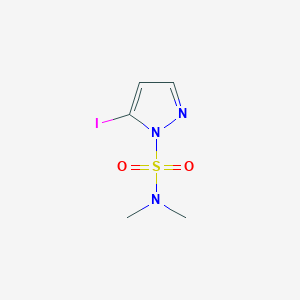
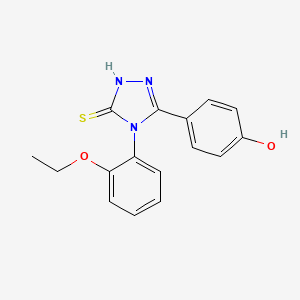
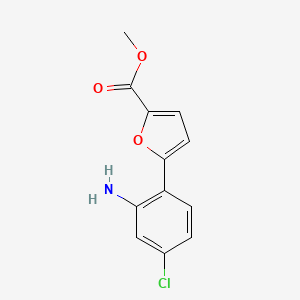
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)
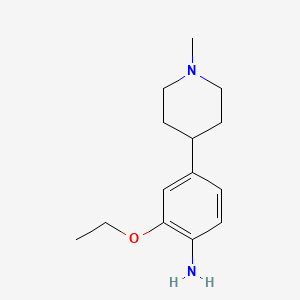
![6-Methyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B15053127.png)
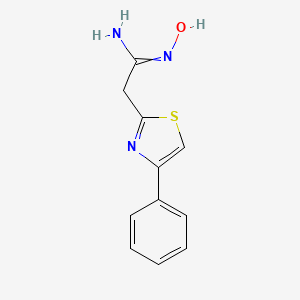

![Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B15053159.png)
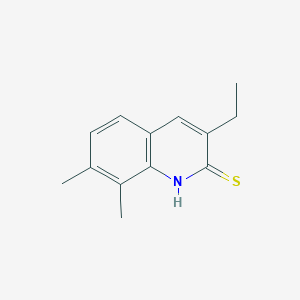
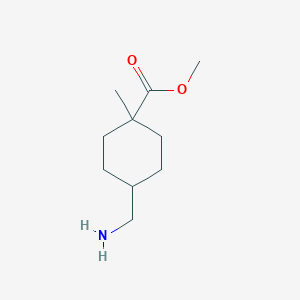
![Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B15053162.png)
